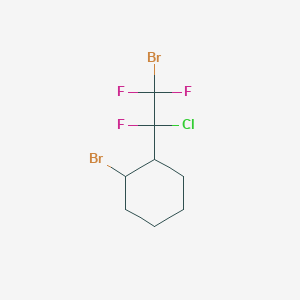
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane, also known as CTFE, is a chemical compound that is widely used in scientific research. It is a halogenated cyclohexane derivative that is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Bromo-Amination Applications
1-Bromo-2-(2-bromo-1-chlorotrifluoroethyl)cyclohexane and related compounds have been studied for their potential in organic synthesis, particularly in bromo-amination reactions. For instance, intramolecular bromo-amination of cyclohexadiene aminals has been demonstrated as a method for the one-pot discrimination of olefins within the cyclohexane system. This approach facilitates the asymmetric synthesis of compounds like (-)-gamma-lycorane (Fujioka et al., 2006).
Kinetics and Reaction Mechanisms
The kinetics and mechanisms of reactions involving bromo-cyclohexane compounds have been extensively studied. For example, the kinetics of the reaction of bis(sym-collidine)bromonium triflate with various alkenes, including cyclohexene, offers insights into the reaction rates and intermediate formation (Neverov & Brown, 1998). The gas-phase bromination of halogenocyclohexanes, including studies on directive effects and product yields, further contributes to understanding the reaction dynamics of such compounds (Ashton et al., 1973).
Photophysics and Photochemistry
The photophysical properties of bromo-cyclohexane derivatives have been investigated, with studies focusing on phenomena like room-temperature phosphorescence. The inclusion of bromo-naphthol in beta-cyclodextrin in the presence of cyclohexane, for instance, enhances phosphorescence emission (Escandar & Boldrini, 2001).
Conformational Analysis
The conformational preferences of bromo-cyclohexane and similar molecules have been analyzed using techniques like NMR spectroscopy. These studies provide insights into the equilibrium between different conformations and the energy barriers associated with conformational changes (Reeves & Strømme, 1960).
Propiedades
IUPAC Name |
1-bromo-2-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2ClF3/c9-6-4-2-1-3-5(6)7(11,12)8(10,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWIHTZFHVBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)Br)(F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

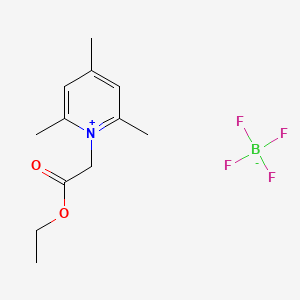
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)
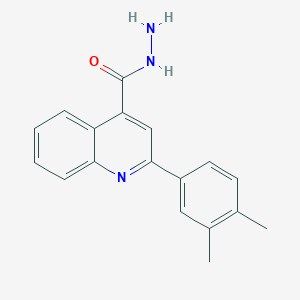
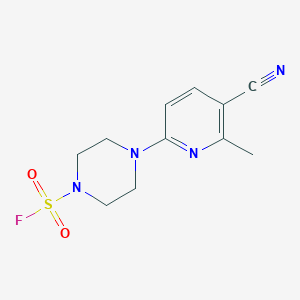
![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
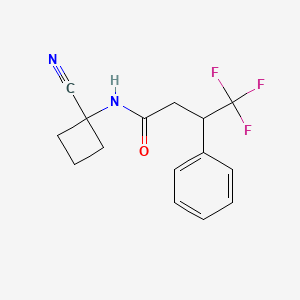
![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
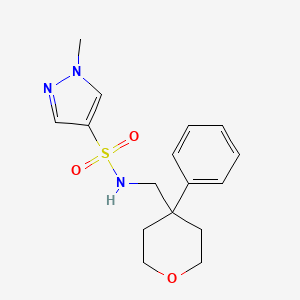

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)